3-(2-Methylpropoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(2-methylpropoxy)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-11-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
USDIAPRBFLTNAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCNC1 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 3 2 Methylpropoxy Piperidine
Spectroscopic Probes for Detailed Structural Characterization
Spectroscopy is a cornerstone in the characterization of molecular structures. For 3-(2-Methylpropoxy)piperidine, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, Raman), and mass spectrometry provides a comprehensive understanding of its architecture.
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule and the spatial relationships between atoms. For this compound, ¹H and ¹³C NMR spectra would confirm the presence of both the piperidine (B6355638) ring and the 2-methylpropoxy (isobutoxy) side chain.
In ¹H NMR, the signals for the protons on the piperidine ring would appear as complex multiplets, while the isobutoxy group would show a characteristic doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (OCH₂) protons. The chemical shifts and coupling constants of the piperidine ring protons are particularly sensitive to the ring's conformation and the orientation of the substituent. The stereochemical assignment of the 2-methylpropoxy group as either axial or equatorial can be determined using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govnih.gov NOESY experiments detect through-space interactions between protons, allowing for the differentiation between the two possible chair conformers. For instance, a strong NOE signal between the proton at C3 and the axial protons at C5 and C2 would indicate an axial orientation of the substituent.
The ¹³C NMR spectrum would complement this data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the piperidine ring carbons (C2, C3, C4, C5, C6) are diagnostic of the ring conformation. academie-sciences.fr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for similar piperidine and isobutoxy structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine N-H | 1.5 - 2.5 (broad) | - |
| Piperidine C2, C6 | 2.6 - 3.1 | ~47, ~50 |
| Piperidine C3 | 3.2 - 3.6 | ~75 |
| Piperidine C4, C5 | 1.4 - 1.9 | ~25, ~30 |
| Isobutoxy O-CH₂ | 3.2 - 3.4 | ~74 |
| Isobutoxy CH | 1.8 - 2.0 | ~28 |
| Isobutoxy CH₃ | 0.9 - 1.0 | ~19 |
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aip.org
For this compound, the key functional groups are the secondary amine (N-H) of the piperidine ring, the ether linkage (C-O-C), and the aliphatic C-H bonds. The FTIR spectrum would be expected to show a characteristic N-H stretching vibration, which is typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene and methyl groups would appear just below 3000 cm⁻¹. The C-O-C ether stretch is a crucial diagnostic peak, generally found in the 1050-1150 cm⁻¹ region. researchgate.netgsconlinepress.com N-H bending vibrations typically appear around 1590-1650 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information, particularly for the non-polar C-C and C-H bonds of the hydrocarbon skeleton. aip.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 2960 |
| N-H Bend | Secondary Amine | 1590 - 1650 |
| CH₂/CH₃ Bend | Aliphatic | 1370 - 1470 |
| C-O-C Stretch | Ether | 1050 - 1150 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 researchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org For this compound (C₉H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of this compound under electron impact (EI) ionization would likely follow pathways characteristic of both piperidines and ethers. researchgate.netuga.edu A common fragmentation pathway for piperidines is α-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom. wikipedia.org This would lead to the loss of an ethyl or propyl radical from the ring, resulting in stable nitrogen-containing cations. Another significant fragmentation would be the cleavage of the C-O bond of the ether linkage, leading to the loss of the entire 2-methylpropoxy group as a radical or the loss of a butene molecule via a rearrangement, generating a fragment corresponding to 3-hydroxypiperidine (B146073). Fragmentation of the side chain itself, such as the loss of a propyl radical (C₃H₇•) from the isobutoxy group, is also a probable pathway. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 157 | [M]⁺ (Molecular Ion) | - |
| 142 | [M - CH₃]⁺ | Loss of a methyl radical |
| 100 | [M - C₄H₉O]⁺ | Cleavage of C-O bond, loss of isobutoxy radical |
| 84 | [Piperidine ring fragment] | α-cleavage at C2-C3 and N-C6 |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. bioscience.fi While a specific crystal structure for this compound is not publicly documented, the technique would provide unambiguous information if suitable crystals were obtained.
A crystallographic analysis would confirm the bond lengths, bond angles, and torsional angles of the molecule. mdpi.com Crucially, it would reveal the solid-state conformation of the piperidine ring, which is expected to be a chair form. nih.gov The analysis would also definitively establish the orientation (axial or equatorial) of the 3-(2-methylpropoxy) substituent. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the packing of molecules in the crystal lattice. nih.gov
Conformational Preferences and Dynamics
The six-membered piperidine ring, similar to cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable and predominant conformation is the chair form. nih.govacs.org In this conformation, all bond angles are close to the ideal tetrahedral angle, and torsional strain is minimized.
For a 3-substituted piperidine, two distinct chair conformers are possible, differing in the orientation of the substituent at the C3 position:
Equatorial Conformer: The 2-methylpropoxy group points away from the ring, in the "equator" of the molecule.
Axial Conformer: The 2-methylpropoxy group points upwards or downwards, parallel to the principal axis of the ring.
Generally, the equatorial conformer is energetically favored for bulky substituents to avoid steric hindrance known as 1,3-diaxial interactions. In the axial conformer, the substituent would experience steric clash with the axial hydrogens at the C5 and C1 (N-H) positions. Therefore, it is highly probable that this compound exists predominantly in the chair conformation with the 2-methylpropoxy group in the equatorial position.
While the chair conformation is the most stable, other, higher-energy conformations like the twist-boat and boat forms also exist in the conformational equilibrium. researchgate.netrsc.org However, these are typically present in very low populations at room temperature due to their higher energy from torsional strain and steric interactions. rsc.org The energy barrier between chair conformers is low enough to allow for rapid interconversion at room temperature.
Exocyclic Rotameric States of the (2-Methylpropoxy) Group
The (2-methylpropoxy) group, also known as the isobutoxy group, attached to the C-3 position of the piperidine ring, can adopt several staggered rotameric states due to rotation around the C-O and C-C bonds of the side chain. The conformational preference of this exocyclic group is influenced by steric and electronic interactions with the piperidine ring.
Furthermore, rotation around the O-CH₂ bond of the isobutoxy group leads to different arrangements of the isopropyl moiety. The most stable rotamers would be those that minimize gauche interactions within the side chain and steric clashes with the piperidine ring. Computational modeling studies on related molecules can provide insights into the relative energies of these rotameric states.
Table 1: Plausible Rotameric States of the (2-Methylpropoxy) Group in an Equatorial Orientation
This table is illustrative and based on general principles of steric hindrance for a generic 3-alkoxy-piperidine. The actual energy differences for this compound would require specific experimental or computational determination.
| Rotamer | Dihedral Angle (H-C3-O-CH₂) | Key Steric Interaction | Relative Population (Hypothetical) |
| anti-clinal (ac) | ~120° | Minimal interaction with the piperidine ring | High |
| syn-clinal (sc) | ~60° | Potential interaction with the axial H at C-5 | Moderate |
| anti-periplanar (ap) | 180° | Interaction with the equatorial H at C-2 | Low |
Influence of Substituents on Conformational Equilibrium
The conformational equilibrium of the piperidine ring itself, i.e., the preference for the (2-methylpropoxy) group to be in an axial or equatorial position, is significantly influenced by the presence of other substituents on the ring, particularly on the nitrogen atom.
In the absence of other substituents, the equatorial conformer is generally favored for a bulky group like isobutoxy to avoid 1,3-diaxial interactions. However, the presence of an N-substituent can alter this preference. For instance, an N-methyl group can introduce its own steric demands, potentially influencing the equilibrium.
Furthermore, electronic effects, such as the anomeric effect, can play a role in 3-alkoxypiperidines. The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to prefer the axial orientation. wikipedia.org This is explained by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom and the antibonding σ* orbital of the C-X bond. wikipedia.org In the case of this compound, this would involve the interaction of the nitrogen lone pair with the C3-O σ* orbital. The magnitude of this effect can be influenced by the nature of any N-substituent.
Studies on related 3-methoxypiperidines have shown that the conformational equilibrium is a delicate balance of steric and stereoelectronic effects.
Table 2: Estimated Conformational Free Energy Differences (ΔG°) for Analogous 3-Substituted Piperidines
This table presents data for analogous compounds to illustrate the influence of substituents on the conformational equilibrium. The values are indicative and would vary for the specific title compound.
| Compound | Solvent | ΔG° (equatorial - axial) (kcal/mol) | Favored Conformer |
| 3-Methylpiperidine | Dodecane | -1.5 | Equatorial |
| 3-Hydroxypiperidine | CCl₄ | -0.4 | Equatorial |
| N-Methyl-3-methoxypiperidine | Various | Varies with solvent and temperature | Equatorial/Axial Mix |
| 3-Fluoropiperidine | Benzene | +0.2 | Axial |
Solvent Effects on Conformational Landscapes
The solvent in which this compound is dissolved can have a profound impact on its conformational landscape. ajgreenchem.com Solvents can influence the conformational equilibrium by preferentially stabilizing one conformer over another. ajgreenchem.com This is particularly true when the different conformers have significantly different dipole moments.
For 3-substituted piperidines, the axial and equatorial conformers can have different polarities. Generally, the equatorial conformer is less polar than the axial one. In a polar solvent, the more polar conformer will be better solvated and thus stabilized, potentially shifting the equilibrium towards the axial form. nih.gov Conversely, in a non-polar solvent, the less polar equatorial conformer is typically favored. nih.gov
The ability of the solvent to engage in hydrogen bonding can also play a crucial role, especially with the nitrogen atom of the piperidine ring. Protic solvents can hydrogen bond with the nitrogen lone pair, which can influence the pKa of the amine and also the conformational preference of the ring and the exocyclic substituent. Studies on fluorinated piperidines have demonstrated that increasing solvent polarity can significantly shift the conformational equilibrium. nih.gov
Table 3: Hypothetical Influence of Solvent Polarity on the Axial:Equatorial Ratio of this compound
This table is a qualitative representation based on principles observed in similar systems. nih.gov The actual ratios would need to be determined experimentally.
| Solvent | Dielectric Constant (ε) | Expected Trend for Axial Conformer Population |
| Dioxane | 2.2 | Low |
| Chloroform | 4.8 | Moderate |
| Methanol | 32.7 | Higher |
| Water | 80.1 | Highest |
Chemical Reactivity and Mechanistic Investigations of 3 2 Methylpropoxy Piperidine
Transformations Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom of the piperidine ring is a focal point for a variety of chemical reactions, owing to its nucleophilic and basic character.
N-Alkylation and N-Acylation Reactions
The secondary amine of 3-(2-methylpropoxy)piperidine is readily susceptible to N-alkylation and N-acylation, fundamental transformations for the synthesis of more complex derivatives.
N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide or sulfonate, through a nucleophilic substitution reaction. acsgcipr.orgorganic-chemistry.org The reaction generally proceeds via an SN2 mechanism, where the nitrogen atom's lone pair attacks the electrophilic carbon of the alkylating agent. acsgcipr.org The choice of base and solvent is crucial for the success of these reactions, with common systems including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. organic-chemistry.org A patent for pyrrolo[2,3-d]pyrimidine compounds describes a procedure where 3-isobutoxypiperidine is reacted in the presence of diisopropylethylamine, a non-nucleophilic base, to facilitate its reaction with an electrophilic substrate. google.com
N-Acylation converts the secondary amine into an amide functionality. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov These reactions are generally robust and high-yielding. The resulting N-acyl derivatives often exhibit altered physical and biological properties compared to the parent amine.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Analogs
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), K₂CO₃, DMF, rt to 80 °C | N-Alkyl-3-(2-methylpropoxy)piperidine |
| N-Alkylation | Alkyl sulfonate (e.g., R-OTs), Et₃N, CH₂Cl₂, rt | N-Alkyl-3-(2-methylpropoxy)piperidine |
| N-Acylation | Acyl chloride (e.g., RCOCl), Pyridine (B92270), CH₂Cl₂, 0 °C to rt | N-Acyl-3-(2-methylpropoxy)piperidine |
| N-Acylation | Acid anhydride (e.g., (RCO)₂O), Et₃N, CH₂Cl₂, rt | N-Acyl-3-(2-methylpropoxy)piperidine |
Note: This table presents generalized conditions based on the reactivity of similar piperidine compounds. Specific conditions for this compound may vary.
Oxidation Reactions at Nitrogen
The nitrogen atom of this compound can be oxidized to form various products, most notably N-oxides. The oxidation state of nitrogen in an amine is typically -3. Upon oxidation, this can change. For instance, in a simple N-oxide, the formal oxidation state of nitrogen can be considered -1. The use of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. These N-oxides are interesting intermediates that can undergo further transformations.
Reactions at the Piperidine Ring Carbons
While reactions at the nitrogen are more common, the carbon framework of the piperidine ring can also participate in chemical transformations.
Electrophilic and Nucleophilic Substitution Pathways
Direct electrophilic substitution on the piperidine ring is generally difficult due to the deactivating effect of the saturated ring system. However, electrophilic aromatic substitution is a well-known process for aromatic heterocycles like pyridine, which can be a precursor to piperidines. wikipedia.orgbyjus.com For the saturated piperidine ring of this compound, such reactions are not typical.
Nucleophilic substitution reactions at the carbon atoms of the piperidine ring are also uncommon unless an activating group is present. ksu.edu.samasterorganicchemistry.comlibretexts.org For a nucleophilic attack to occur on a ring carbon, a good leaving group would need to be present at that position. In the case of this compound, neither the isobutoxy group nor a hydrogen atom on the other ring carbons are good leaving groups under normal conditions.
Oxidation and Reduction Chemistry of the Ring System
The piperidine ring is a fully saturated heterocycle and is therefore generally resistant to reduction under standard conditions. Oxidation of the ring carbons, however, can be achieved using strong oxidizing agents, though this often leads to ring opening or the formation of lactams. For instance, oxidation at the carbon alpha to the nitrogen could potentially lead to the formation of an enamine or a lactam, depending on the reaction conditions and the oxidant used.
Functional Group Interconversions on the Piperidine Scaffold
Functional group interconversions on the this compound scaffold could involve modifications of the isobutoxy group. ub.edusolubilityofthings.comfiveable.mevanderbilt.edu For example, cleavage of the ether bond could be achieved under harsh conditions using strong acids like HBr or HI, which would yield 3-hydroxypiperidine (B146073) and the corresponding isobutyl halide. This 3-hydroxy group could then be further functionalized. For example, it could be converted into a better leaving group, such as a tosylate or mesylate, to allow for subsequent nucleophilic substitution at the C-3 position. ub.edu
Table 2: Potential Functional Group Interconversions
| Reaction Type | Reagents and Conditions | Potential Product |
| Ether Cleavage | HBr (conc.), heat | 3-Hydroxypiperidine hydrobromide |
| O-Dealkylation | BBr₃, CH₂Cl₂, -78 °C to rt | 3-Hydroxypiperidine |
| Hydroxyl to Tosylate | p-Toluenesulfonyl chloride, pyridine, 0 °C | 3-(Tosyloxy)piperidine |
| Hydroxyl to Halide | SOCl₂, pyridine | 3-Chloropiperidine |
Note: This table outlines plausible transformations based on general organic chemistry principles. The reactivity of this compound in these specific reactions has not been extensively documented.
Reactivity of the (2-Methylpropoxy) Side Chain
The reactivity of the this compound molecule can be considered at two main sites: the piperidine ring and the ether side chain. This section focuses on the chemical transformations involving the (2-methylpropoxy) group.
Ether Cleavage Reactions
Ethers are characterized by their general lack of reactivity, which makes them suitable as solvents for many chemical reactions. libretexts.org However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically by treatment with strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com
The cleavage of this compound would involve the protonation of the ether oxygen by a strong acid, converting the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following this activation step, a nucleophile, such as a bromide or iodide ion, attacks one of the adjacent carbon atoms. The specific mechanism, either SN1 or SN2, is dictated by the structure of the ether's alkyl groups. libretexts.orgwikipedia.org
For this compound, the ether linkage connects a secondary carbon on the piperidine ring and a primary carbon of the isobutyl group (2-methylpropyl group). Nucleophilic attack can occur at either of these positions. In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgwikipedia.org Therefore, the cleavage of the isobutyl ether would preferentially occur via an SN2 mechanism, where the halide ion attacks the primary carbon of the isobutyl group. This reaction would yield 3-hydroxypiperidine and a 1-halo-2-methylpropane.
Reaction Scheme for Ether Cleavage:
Step 1 (Protonation): The ether oxygen is protonated by a strong acid (e.g., HBr).
Step 2 (Nucleophilic Attack): The bromide ion (Br⁻) attacks the less sterically hindered primary carbon of the isobutyl group.
Products: The reaction yields 3-hydroxypiperidine and 1-bromo-2-methylpropane.
This regioselectivity is driven by the lower steric hindrance at the primary carbon of the isobutyl group compared to the secondary carbon of the piperidine ring. libretexts.org
Modifications of the Alkyl Chain
The (2-methylpropoxy) side chain is a key site for structural modification to alter the physicochemical properties of the molecule. Such modifications are a common strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. nih.govacs.org By systematically altering the alkyl chain, researchers can probe structure-activity relationships (SAR) and fine-tune properties like lipophilicity, steric bulk, and metabolic stability.
Potential modifications to the 2-methylpropyl group could include:
Chain Length Variation: The isobutyl group could be replaced with shorter (e.g., propoxy, ethoxy) or longer alkyl chains.
Isomer Variation: Different isomers of the butyl group, such as n-butyl or sec-butyl, could be introduced to assess the impact of branching.
Introduction of Functional Groups: The alkyl chain could be functionalized with other groups, such as halogens, hydroxyl groups, or aromatic rings, to introduce new interaction points or alter electronic properties. For instance, replacing the isobutyl group with a benzyl (B1604629) group is a common modification. peptide.com
These synthetic modifications typically involve the initial synthesis of 3-hydroxypiperidine, followed by etherification (e.g., Williamson ether synthesis) with a suitable alkyl halide to introduce the desired side chain.
Table 1: Hypothetical Modifications of the Alkyl Chain and Their Potential Effects
| Modification of (2-Methylpropoxy) Group | Example Side Chain | Potential Effect on Properties |
| Chain Shortening | Ethoxy | Increased hydrophilicity, reduced steric bulk |
| Chain Lengthening | Hexyloxy | Increased lipophilicity, enhanced van der Waals interactions |
| Isomeric Rearrangement | sec-Butoxy | Altered steric profile, potential for stereospecific interactions |
| Functionalization | Benzyloxy | Introduction of aromatic interactions (π-stacking) |
| Cyclic Substitution | Cyclohexylmethoxy | Increased rigidity and lipophilicity |
Mechanistic Studies of Key Reactions
Kinetic Investigations of Reaction Rates
Kinetic studies are crucial for understanding reaction mechanisms, allowing for the determination of reaction order, rate constants, and activation energies. maxapress.comnih.gov For a compound like this compound, kinetic investigations are particularly relevant when it is used as a catalyst.
In base-catalyzed reactions, the rate of the reaction is often dependent on the concentration of both the catalyst and the substrates. For example, in piperidine-catalyzed reactions, kinetic analysis can reveal whether the formation of an intermediate or its subsequent reaction is the rate-determining step. maxapress.comnih.gov
For this compound acting as a catalyst, a typical kinetic experiment would involve:
Systematically varying the initial concentrations of the reactants and the catalyst.
Monitoring the reaction progress over time, often using spectroscopic methods like UV-Vis spectrophotometry. nih.gov
Analyzing the data to determine the rate law and the rate constant (k).
The results from such studies provide quantitative insight into the catalytic efficiency and help to optimize reaction conditions such as temperature and solvent. nih.gov
Elucidation of Reaction Intermediates and Transition States
Understanding the structure of intermediates and transition states is fundamental to elucidating a reaction mechanism. acs.org Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for modeling reaction pathways, calculating activation energies, and visualizing the geometry of these transient species. maxapress.comresearchgate.netumich.edu
When this compound acts as a catalyst, for example in a Knoevenagel condensation, the reaction proceeds through several key intermediates:
Iminium Ion Formation: The piperidine nitrogen can react with a carbonyl compound (e.g., an aldehyde) to form a carbinolamine intermediate, which then eliminates water to form a reactive iminium ion. acs.orgacs.org
Enolate Formation: Simultaneously, a second molecule of piperidine acts as a base, deprotonating an active methylene (B1212753) compound to generate a nucleophilic enolate. acs.orgacs.org
C-C Bond Formation: The enolate then attacks the iminium ion, forming the new carbon-carbon bond. acs.org
Theoretical calculations have shown that for the piperidine-catalyzed Knoevenagel condensation between acetylacetone (B45752) and benzaldehyde, the formation of the iminium ion is the rate-determining step. acs.org The transition state for this step involves the elimination of a hydroxide (B78521) ion from the carbinolamine intermediate. acs.org Computational studies on the synthesis of piperidines have also identified unexpected low-energy pathways, such as SN2'-like cyclizations, by mapping out the potential energy surface and identifying the most favorable transition state structures. umich.edu DFT calculations can also shed light on the role of substituents; the 3-(2-methylpropoxy) group would influence the stability and reactivity of these intermediates and transition states through steric and electronic effects.
Catalytic Roles of this compound in Organic Transformations (e.g., as a base or organocatalyst)
Piperidine and its derivatives are widely used as basic organocatalysts in a variety of carbon-carbon bond-forming reactions. mdpi.comchemrj.org The catalytic activity stems from the secondary amine functionality, which can act as both a Brønsted-Lowry base and a nucleophile. This compound is expected to exhibit similar catalytic behavior, with the side chain potentially modulating its efficacy and selectivity.
Key Catalytic Applications:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. Piperidine is a classic catalyst for this transformation, where it facilitates both the formation of the nucleophilic enolate and the activation of the carbonyl component via an iminium ion. acs.orgmdpi.comtandfonline.comresearchgate.net The use of piperidine-based catalysts is well-documented for producing various derivatives, such as substituted coumarins and cinnamic acids. chemrj.orgresearchgate.net
Michael Addition: The aza-Michael addition, where an amine adds to an α,β-unsaturated carbonyl compound, is a fundamental reaction for synthesizing β-amino compounds. ntu.edu.sgresearchgate.net Piperidine derivatives can catalyze the Michael addition of carbon nucleophiles (like malonates or diones) to nitroalkenes or other Michael acceptors. semanticscholar.orgresearchgate.netmdpi.com The catalyst functions by deprotonating the carbon nucleophile to initiate the conjugate addition.
Mannich Reaction: Piperidine can catalyze the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic proton, to form β-amino carbonyl compounds.
The 3-(2-methylpropoxy) substituent on the piperidine ring can influence the catalyst's performance. Its steric bulk may affect the approach of substrates to the catalytic nitrogen center, potentially introducing diastereoselectivity in the products. Furthermore, its electronic properties and influence on solubility can affect reaction rates and compatibility with different solvent systems. Studies have shown that modifying the piperidine structure, for example, by creating piperidine-based camphorsulfonamides, can significantly impact yield and selectivity in reactions like the Michael addition. semanticscholar.org
Table 2: Potential Organocatalytic Applications of this compound
| Reaction Type | Role of Catalyst | Substrates | Product Type |
| Knoevenagel Condensation | Base/Nucleophile | Aldehyde/Ketone + Active Methylene Compound | α,β-Unsaturated Compound |
| Michael Addition | Base | Carbon Nucleophile + α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl or equivalent |
| Aza-Michael Addition | Nucleophile | Amine + α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |
| Mannich Reaction | Base | Aldehyde + Amine + Enolizable Carbonyl | β-Amino Carbonyl Compound |
Computational and Theoretical Studies on 3 2 Methylpropoxy Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, energy, and geometry of 3-(2-Methylpropoxy)piperidine.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is, in principle, an exact theory of electronic structure, based on the electron density distribution rather than the complex many-electron wave function. scispace.com This approach has become a popular tool for theoretical and computational chemists to predict molecular properties. scispace.com
For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable molecular structures and to analyze their vibrational spectra. nih.gov These calculations help in understanding the distribution of electrons within the this compound molecule, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity and its potential for intermolecular interactions. The optimized geometry, including bond lengths and angles, can be precisely calculated, providing a detailed three-dimensional picture of the molecule. nih.gov
Table 1: Representative DFT Calculation Parameters for Piperidine Derivatives
| Parameter | Typical Value/Method | Reference |
|---|---|---|
| Functional | B3LYP | nih.gov |
| Basis Set | 6-311G(d,p) | nih.gov |
| Application | Structural & Spectroscopic Analysis | nih.gov |
Conformational Energy Profiling and Global Minimum Searches
The piperidine ring in this compound can adopt several conformations, primarily the chair and boat forms. The 2-methylpropoxy substituent at the 3-position can exist in either an axial or equatorial orientation. Conformational analysis aims to identify the most stable arrangement of the atoms in space, which corresponds to the global minimum on the potential energy surface.
Computational methods are used to perform conformational energy profiling, where the energy of the molecule is calculated for a range of possible conformations. This helps in identifying the most stable conformer and the energy barriers between different conformations. For substituted piperidines, the chair conformation is generally the most stable, and the bulky 2-methylpropoxy group is expected to preferentially occupy the equatorial position to minimize steric hindrance. smolecule.com Molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict the conformer energies of piperidine derivatives. nih.gov
Analysis of Intermolecular and Intramolecular Interactions
The structure and properties of this compound are influenced by a variety of non-covalent interactions.
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. nih.gov The oxygen atom in the 2-methylpropoxy group can also participate as a hydrogen bond acceptor. These interactions are crucial in determining how the molecule interacts with itself and with other molecules, including solvents and biological targets.
Steric Effects: The bulky 2-methylpropoxy group introduces significant steric hindrance, which plays a major role in dictating the molecule's preferred conformation. smolecule.com As mentioned, this group is likely to favor the equatorial position to minimize steric clashes with axial hydrogens on the piperidine ring.
Solvent Polarity: The polarity of the solvent can affect the conformational equilibrium of piperidine derivatives. nih.gov In polar solvents, conformations with a larger dipole moment may be stabilized. The electrostatic interactions between the molecule and the solvent are a key determinant of its behavior in solution. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. pharmaexcipients.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound moves and changes its conformation over time. These simulations are valuable for understanding the flexibility of the molecule and its interactions within a dynamic environment, such as in solution or when bound to a larger molecule. pharmaexcipients.comnih.gov
MD simulations can be used to explore the conformational landscape of this compound, providing insights into the transitions between different stable conformations. pharmaexcipients.com The stability of complexes formed between the molecule and a target protein can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov
In Silico Modeling for Structure-Based Design Principles
In silico modeling encompasses a range of computational techniques used to predict and analyze the interaction of a small molecule with a biological target.
Molecular Docking for Ligand-Target Recognition Principles (focus on mechanistic binding modes, not therapeutic outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. openaccessjournals.com This method is instrumental in understanding the principles of ligand-target recognition. openaccessjournals.com For this compound, docking studies can elucidate the specific interactions that govern its binding to a target's active site. researchgate.net
The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. openaccessjournals.com This allows for the identification of the most likely binding mode. The analysis of the docked complex can reveal key interactions, such as:
Hydrogen bonds: The piperidine nitrogen and the ether oxygen can form hydrogen bonds with amino acid residues in the binding site. ajpsonline.com
Hydrophobic interactions: The isobutyl group of the 2-methylpropoxy substituent and the aliphatic portions of the piperidine ring can engage in hydrophobic interactions with nonpolar residues.
By understanding these mechanistic binding modes, researchers can gain insights into the structural features of this compound that are important for molecular recognition. dergipark.org.tr
Table 3: Key Interactions in Ligand-Target Binding
| Interaction Type | Description | Reference |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | ajpsonline.com |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | ajpsonline.com |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | openaccessjournals.com |
Pharmacophore Modeling for Key Interaction Features (excluding drug efficacy)
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. slideshare.net For piperidine derivatives, including this compound, this modeling helps to elucidate the key structural motifs that govern their molecular recognition at a receptor or enzyme active site. ufla.brnih.gov The process does not define the molecule itself, but rather the common features responsible for its interaction potential. slideshare.net
The development of a pharmacophore model for piperidine-containing compounds typically involves analyzing the structures of known active ligands to extract shared features. mdpi.comnih.gov These models are constructed based on features like hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. slideshare.netwustl.edu For the this compound scaffold, several key interaction features can be hypothesized based on its structure and general findings from studies on related piperidine derivatives. nih.govnih.gov
The piperidine ring itself is a crucial structural element. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor and a positive ionizable center, which is often critical for anchoring the ligand to a biological target. nih.govd-nb.info The isobutoxy group attached at the 3-position introduces a significant hydrophobic feature. This bulky, non-polar moiety can engage in van der Waals or hydrophobic interactions within a corresponding pocket of a receptor. frontiersin.org The ether oxygen within this side chain provides an additional hydrogen bond acceptor site.
Computational studies on various piperidine derivatives consistently identify a central amine site, flanked by hydrophobic regions, as a core pharmacophoric pattern. d-nb.info The relative spatial orientation of these features is critical for molecular interaction. Structure-based pharmacophore models, derived from ligand-protein crystal structures, can offer a more precise reflection of the essential features required for interaction. mdpi.com
The key pharmacophore features for a molecule like this compound are summarized in the table below. These features represent the potential interaction points that define its molecular recognition profile.
| Feature Type | Description | Potential Location on this compound |
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can form a hydrogen bond. | Piperidine Nitrogen, Ether Oxygen |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., Nitrogen). | Piperidine Nitrogen (when protonated) |
| Hydrophobic (HY) | A non-polar group that can interact with non-polar regions of a target. | Isobutyl group, Piperidine ring carbons |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Piperidine Nitrogen |
This table is generated based on the structural characteristics of this compound and general principles of pharmacophore modeling applied to piperidine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Molecular Interaction Prediction (focused on physicochemical and structural parameters, not in vivo efficacy)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physical property. nih.gov For this compound and related analogs, QSAR models are developed to predict their interaction potential based on a set of calculated physicochemical and structural parameters, known as descriptors. nih.govresearchgate.net These models are valuable for understanding which molecular properties are most influential for interaction, independent of in vivo efficacy. nih.gov
The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its observed biological or chemical behavior. slideshare.net The derived QSAR equation generally takes the form: Activity = function (descriptors). srmist.edu.in The development of a robust QSAR model involves calculating a wide range of descriptors for a set of molecules and then using statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), to identify the most relevant descriptors and build a predictive model. nih.govresearchgate.netarabjchem.org
For piperidine derivatives, QSAR studies have employed a variety of descriptors to model their interactions. nih.govnih.gov These can be broadly categorized into physicochemical and structural parameters.
Physicochemical Parameters: These descriptors quantify properties like lipophilicity, electronic distribution, and polarizability. slideshare.net
Lipophilicity Parameters: The partition coefficient (log P) is a classic descriptor measuring a compound's distribution between a lipid and an aqueous phase, which influences its ability to cross biological membranes and enter hydrophobic binding pockets. srmist.edu.in
Electronic Parameters: The Hammett constant is used to quantify the electron-donating or electron-withdrawing effect of substituents. slideshare.net Other electronic descriptors include dipole moment and partial atomic charges, which describe the polarity and electronic distribution across the molecule. srmist.edu.inuns.ac.id
Polarizability Parameters: Molar refractivity (MR) is a measure of the volume occupied by a molecule and its polarizability, reflecting the potential for van der Waals interactions. researchgate.netsrmist.edu.in
Structural Parameters: These descriptors are derived from the two-dimensional or three-dimensional structure of the molecule.
Topological Descriptors: These are numerical indices calculated from the 2D representation (graph) of a molecule. They encode information about molecular size, shape, branching, and connectivity. nih.govresearchgate.net
Spatial (3D) Descriptors: These parameters are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and volume. For instance, the area of the molecular shadow can be inversely proportional to inhibitory activity in some models. nih.gov
Thermodynamic Descriptors: Properties like the heat of formation can be calculated using computational chemistry methods and have been shown to correlate with the interaction potential of piperine (B192125) analogs. nih.gov
The following tables summarize the key descriptors often used in QSAR studies of piperidine-like compounds.
Table of Physicochemical Parameters in QSAR
| Parameter Class | Descriptor | Description |
| Lipophilic | Partition Coefficient (log P) | Measures the hydrophobicity of the molecule. srmist.edu.in |
| Electronic | Hammett Constant (σ) | Quantifies the electronic effect of substituents on a parent molecule. slideshare.net |
| Electronic | Dipole Moment (µ) | Measures the overall polarity of the molecule. uns.ac.id |
| Polarizability | Molar Refractivity (MR) | Relates to the molecular volume and polarizability. srmist.edu.in |
Table of Structural and Thermodynamic Parameters in QSAR
| Parameter Class | Descriptor Example | Description |
| Topological | Connectivity Indices | Numerical values derived from the molecular graph, describing branching and size. nih.gov |
| Spatial (3D) | Molecular Shape/Shadow Area | Descriptors of the three-dimensional shape and size of the molecule. nih.gov |
| Thermodynamic | Heat of Formation (ΔHf) | The change in enthalpy when the compound is formed from its constituent elements. nih.gov |
These tables are compiled from general QSAR principles and findings from studies on piperidine derivatives. nih.govslideshare.netsrmist.edu.innih.gov
By applying these computational techniques, researchers can build models that predict the molecular interaction potential of novel compounds like this compound, guiding the design of analogs with optimized interaction characteristics for research purposes.
Role As a Chemical Building Block and Scaffold in Advanced Molecular Design
Synthesis of Complex Molecules Incorporating the 3-(2-Methylpropoxy)piperidine Core
The functionalized piperidine (B6355638) ring is a privileged scaffold, frequently found in a vast array of natural products and synthetic pharmaceuticals. mdpi.com The pre-installed 2-methylpropoxy group at the 3-position offers a specific steric and electronic profile that can be leveraged in the construction of more elaborate molecular architectures.
The piperidine core is a ubiquitous structural motif in a wide range of alkaloids, many of which exhibit significant biological activity. researchgate.net Synthetic strategies aimed at these natural products often rely on the assembly of substituted piperidine rings. rsc.org A general method for creating multi-substituted chiral piperidines has been developed, inspired by the biosynthesis of these natural products. rsc.org This approach utilizes a stereoselective three-component vinylogous Mannich-type reaction to produce a chiral dihydropyridinone, which serves as a versatile intermediate, much like the biosynthetic precursor Δ¹-piperideine. rsc.org
While direct incorporation of this compound into a known natural product synthesis is not prominently documented, its structure makes it an excellent candidate as a mimic of naturally occurring substituted piperidines or as an advanced intermediate. For instance, in syntheses where a hydroxylated piperidine is required, the 2-methylpropoxy group can serve as a protected or modified version of a hydroxyl group, influencing solubility and metabolic stability. Deconstructive strategies in natural product synthesis, where complex skeletons are built and then modified, could also utilize such pre-functionalized rings to streamline synthetic pathways. encyclopedia.pub
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, which is crucial for identifying novel drug leads and chemical probes. mdpi.com The goal of DOS is to efficiently create collections of compounds with high levels of three-dimensionality and varied skeletal frameworks. nih.gov
The this compound scaffold is well-suited for DOS campaigns due to several key features:
Three-Dimensionality: Saturated rings like piperidine provide access to 3D chemical space, a feature increasingly recognized as important for successful drug discovery. nih.gov
Multiple Diversification Points: The scaffold offers at least three distinct points for modification: the piperidine nitrogen, the carbon backbone of the ring, and the ether side chain.
Stereochemical Complexity: The inherent chirality at the C-3 position allows for the generation of diastereomeric libraries, adding another layer of structural diversity.
By applying various reaction sequences to the this compound core, chemists can generate libraries of compounds with diverse molecular shapes and pharmacophore presentations. nih.govresearchgate.net
| Diversification Point | Potential Modifications | Synthetic Strategy Example |
|---|---|---|
| Piperidine Nitrogen (N1) | Alkylation, Acylation, Arylation, Reductive Amination | Reaction with various aldehydes, acid chlorides, or aryl halides to introduce a wide range of substituents. |
| Piperidine Ring (C2, C4, C5, C6) | Introduction of additional substituents via lithiation and electrophilic quench. | Directed ortho-metalation (DoM) principles adapted for heterocyclic systems. |
| 2-Methylpropoxy Side Chain | Cleavage of the ether to unmask a hydroxyl group for further functionalization. | Ether cleavage followed by esterification, etherification, or conversion to a leaving group. |
Rational Design Principles for Piperidine-Based Ligands and Probes for Molecular Targets
The rational design of ligands aims to optimize the interaction between a small molecule and its biological target, such as a receptor or enzyme. purdue.edu The piperidine scaffold is a cornerstone in this process, with its conformational flexibility and ability to position substituents in precise spatial orientations. nih.govrsc.org
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For piperidine-based ligands, SAR exploration typically involves systematically modifying different parts of the molecule and measuring the resulting change in binding affinity for a target. researchgate.netresearchgate.net
For a hypothetical ligand based on the this compound core, SAR studies would investigate modifications at several key positions:
The N-Substituent: The nature of the group attached to the piperidine nitrogen is often critical for target engagement. Variations in size, aromaticity, and basicity can dramatically alter binding affinity. For instance, in a series of N-aryl-piperidine derivatives targeting the histamine H3 receptor, the substituents on the aromatic ring greatly influenced agonistic activity. nih.gov
The Ether Side Chain: The 2-methylpropoxy group at the C-3 position contributes to the ligand's lipophilicity and steric profile. Replacing it with other ethers, alkyl chains, or polar groups would probe the nature of the binding pocket in that region. nih.govnih.gov
The Piperidine Ring: Adding substituents to other positions on the piperidine ring can improve potency, selectivity, or physicochemical properties by establishing additional interactions with the target or by restricting the molecule's conformation.
The following table illustrates a hypothetical SAR for a series of this compound analogs targeting a generic receptor, based on established principles.
| Compound | N1-Substituent (R1) | C3-Substituent (R2) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | -H | -O-CH2-CH(CH3)2 | 580 |
| 2 | -CH3 | -O-CH2-CH(CH3)2 | 250 |
| 3 | -Benzyl | -O-CH2-CH(CH3)2 | 45 |
| 4 | -Benzyl | -O-CH3 | 120 |
| 5 | -Benzyl | -OH | 95 |
| 6 | -4-Fluorobenzyl | -O-CH2-CH(CH3)2 | 15 |
This data is hypothetical and for illustrative purposes only.
Scaffold hopping and bioisosteric replacement are key strategies in drug design used to modify a lead compound's core structure or functional groups to improve properties or create novel intellectual property. uniroma1.itresearchgate.net
Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a structurally different one while preserving the original orientation of key binding groups. nih.gov For a this compound-based ligand, the piperidine ring could be "hopped" to other cyclic systems like pyrrolidine, morpholine, or even more rigid bicyclic or spirocyclic systems. enamine.net The goal is to find a new core that maintains or improves biological activity while offering benefits in synthesis, selectivity, or pharmacokinetics. researchgate.net
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological effects. researchgate.net The piperidine ring itself is often considered a bioisostere of a piperazine ring, a substitution that can significantly impact target selectivity and basicity. nih.gov The ether oxygen in the 3-(2-Methylpropoxy) group could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) to modulate polarity and binding interactions.
| Original Fragment | Potential Bioisosteric/Scaffold Hop Replacement | Rationale |
|---|---|---|
| Piperidine Ring | Pyrrolidine, Azetidine | Modify ring size and conformational flexibility. |
| Piperidine Ring | Cyclohexane | Remove basic nitrogen to alter solubility and target interactions. |
| Piperidine Ring | 2-Azaspiro[3.3]heptane | Introduce rigidity and novel 3D vectors, potentially improving metabolic stability. enamine.net |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-), Amide (-C(O)NH-) | Alter hydrogen bonding capacity, polarity, and metabolic stability. |
Chirality is a fundamental aspect of molecular recognition in biological systems, as drug targets like enzymes and receptors are themselves chiral. nih.gov The presence of a stereocenter at the C-3 position of this compound means it exists as a pair of enantiomers, (R)-3-(2-Methylpropoxy)piperidine and (S)-3-(2-Methylpropoxy)piperidine.
It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. nih.gov One enantiomer (the eutomer) may fit perfectly into a binding site, while the other (the distomer) may bind with much lower affinity or not at all. thieme-connect.comresearchgate.net
For example, a study on a set of chiral platinum-acridine anticancer agents incorporating piperidine-derived linkers found a dramatic difference between enantiomers. The compound containing an (R)-N-(piperidin-3-yl) linker was 100 times more cytotoxic to lung cancer cells than its (S)-enantiomer. nih.gov This difference was attributed to significantly higher cellular accumulation and DNA adduct formation by the (R)-enantiomer, highlighting a high degree of chiral discrimination at the cellular level. nih.gov Therefore, in any drug discovery program involving this compound, the synthesis and evaluation of the individual (R) and (S) enantiomers is essential to identify the more active isomer and to understand the stereochemical requirements of the biological target. thieme-connect.com
No Publicly Available Information for this compound
Following a comprehensive and targeted search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature, research data, or other forms of documentation that specifically mention this compound. Multiple search queries across a variety of scientific and chemical databases yielded no results for "this compound."
The absence of information prevents the creation of a scientifically accurate and informative article as requested. The strict requirement to focus solely on "this compound" and to adhere to a specific outline including data tables and detailed research findings cannot be met without available data.
While the piperidine scaffold itself is a well-documented and crucial component in medicinal chemistry and drug discovery, this specific derivative, this compound, does not appear to be a compound of significant scientific interest or public record at this time. Therefore, the generation of an article based on factual and verifiable information is not possible.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Alkoxypiperidine Design and Synthesis
The advent of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize small molecule design and synthesis. These computational tools offer the potential to navigate the vast chemical space of possible piperidine (B6355638) derivatives with unprecedented speed and precision.
For the design of novel alkoxypiperidines, AI algorithms can be trained on large datasets of known bioactive molecules to identify structural motifs and property correlations that are not immediately obvious to human researchers. Generative models, for instance, can propose entirely new molecular structures with desired physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In the context of 3-(2-Methylpropoxy)piperidine, AI could be employed to:
Predict Bioactivity: By analyzing the structural features of the 2-methylpropoxy group and its placement at the 3-position of the piperidine ring, ML models could predict potential biological targets and off-targets.
Optimize Properties: AI can suggest modifications to the alkyl chain or the substitution pattern on the piperidine ring to fine-tune properties such as solubility, metabolic stability, and cell permeability.
De Novo Design: Generative AI could design novel alkoxypiperidine derivatives with enhanced or entirely new functionalities, moving beyond simple analogs of existing compounds.
In the realm of synthesis, ML can significantly accelerate the development of efficient and robust synthetic routes. By analyzing vast reaction databases, ML models can predict the optimal reaction conditions—including catalysts, solvents, and temperatures—for a given transformation. For the synthesis of this compound, which would likely involve the alkylation of 3-hydroxypiperidine (B146073), machine learning could:
Predict Reaction Outcomes: Forecast the yield and potential side products of various alkylation strategies.
Optimize Reaction Conditions: Identify the ideal combination of reagents and conditions to maximize the yield and purity of the desired product.
Suggest Novel Synthetic Pathways: Propose alternative, more efficient routes to the target molecule that might not be readily apparent from traditional retrosynthetic analysis.
The integration of AI and ML with automated synthesis platforms promises to create a closed-loop system for the rapid design, synthesis, and testing of new alkoxypiperidine derivatives, thereby accelerating the pace of discovery.
Advancements in Stereoselective Methodologies for Piperidine Derivatives
The three-dimensional arrangement of atoms in a molecule is critical to its biological function. For substituted piperidines like this compound, the stereochemistry at the C3 position can have a profound impact on its interaction with biological targets. Consequently, the development of advanced stereoselective synthetic methods is a key area of ongoing research.
Future advancements in this area are likely to focus on:
Catalytic Asymmetric Synthesis: The development of new chiral catalysts (both metal-based and organocatalysts) will enable the direct and highly enantioselective synthesis of 3-hydroxypiperidine, the precursor to 3-alkoxypiperidines. This would provide access to either the (R)- or (S)-enantiomer in high purity, which is crucial for understanding structure-activity relationships.
Stereodivergent Synthesis: Methodologies that allow for the selective synthesis of any of the possible stereoisomers of a molecule from a common starting material are highly valuable. For piperidines with multiple stereocenters, stereodivergent strategies would provide access to a full panel of diastereomers for biological evaluation.
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a green and highly selective approach to accessing chiral molecules. The use of enzymes to either resolve a racemic mixture of 3-hydroxypiperidine or to desymmetrize a prochiral precursor will likely become more widespread.
These advancements will provide chemists with the tools needed to synthesize specific stereoisomers of this compound and other complex piperidine derivatives, enabling a more detailed exploration of their biological properties.
Exploration of Novel Reactivity Patterns for Functionalization
The ability to selectively modify a molecule in the later stages of a synthetic sequence, known as late-stage functionalization, is a powerful tool for rapidly generating analogs for structure-activity relationship studies. For a scaffold like this compound, the development of novel reactivity patterns that allow for the selective modification of the piperidine ring is a significant research goal.
A particularly promising area is C-H functionalization . This approach involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. Future research in this area could lead to methods for:
Site-Selective C-H Alkylation or Arylation: The development of catalysts that can selectively target specific C-H bonds on the piperidine ring would allow for the introduction of new substituents at positions other than the nitrogen atom.
Remote Functionalization: Directing groups could be used to functionalize C-H bonds at a distance from the point of attachment, providing access to previously inaccessible substitution patterns.
By exploring these novel reactivity patterns, chemists will be able to generate a diverse library of analogs based on the this compound scaffold, facilitating the optimization of its properties.
Development of this compound-Based Systems for Chemical Biology Tool Development
Beyond direct therapeutic applications, small molecules like this compound can serve as valuable tools for chemical biology research. These tools are designed to probe biological systems, helping to elucidate the function of proteins and to identify new therapeutic targets.
The development of chemical biology tools based on the this compound scaffold could involve:
Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin molecule) to the this compound scaffold, researchers could create probes to visualize the localization of its target protein within a cell or to isolate the protein for further study.
Photoaffinity Labels: The incorporation of a photoreactive group into the molecule would allow for the formation of a covalent bond with its target protein upon irradiation with light. This is a powerful technique for identifying the direct binding partners of a small molecule.
Activity-Based Probes: If the molecule is found to be an enzyme inhibitor, it could be converted into an activity-based probe by incorporating a reactive group that forms a covalent bond with the active site of the enzyme. These probes are useful for profiling enzyme activity in complex biological samples.
Q & A
Q. Optimization Strategies :
Advanced: How can contradictory pharmacological data for this compound derivatives be resolved?
Methodological Answer:
Contradictions in biological activity (e.g., receptor affinity vs. in vivo efficacy) require:
- Comparative Structural Analysis : Use X-ray crystallography (SHELX refinement ) or NMR to confirm stereochemistry and purity.
- In Silico Modeling : Compare binding modes of derivatives using molecular docking (e.g., mu-opioid receptor interactions ).
- Meta-Analysis : Cross-reference data with structurally similar compounds (see table below):
| Derivative | Substituent | Activity (IC₅₀) | Source |
|---|---|---|---|
| 4-Iodo analog | Iodine | 12 nM (serotonergic) | |
| 4-Bromo analog | Bromine | 45 nM (anti-inflammatory) | |
| 3-(2-Methylpropoxy) | Methylpropoxy | 85 nM (opioid modulation) |
Q. Resolution Steps :
Replicate studies under identical conditions (solvent, cell lines).
Validate purity via HPLC and mass spectrometry .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
Q. Data Interpretation :
- Compare experimental IR stretches (C-O at 1100–1250 cm⁻¹) with computational predictions (DFT/B3LYP) .
Advanced: How can metabolic stability of this compound derivatives be improved for CNS drug development?
Methodological Answer:
Strategies include:
- Structural Modifications :
- In Vitro Assays :
Q. Case Study :
- Pimavanserin Analog : Incorporation of fluorophenyl groups enhanced metabolic half-life (t₁/₂ = 8.2 hrs vs. 2.5 hrs for non-fluorinated analogs) .
Basic: What safety protocols are critical for handling this compound hydrochloride?
Methodological Answer:
- Storage : 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- PPE : Nitrile gloves, EN 166-certified goggles, and P95 respirators during aerosol-generating steps .
- Spill Management :
- Neutralize with 5% acetic acid before ethanol rinsing.
- Avoid water to prevent exothermic reactions .
Advanced: What computational tools are effective for predicting the biological targets of this compound derivatives?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map key interactions (e.g., hydrogen bonds with opioid receptors ).
- Machine Learning : Train models on ChEMBL datasets to predict activity against serotonin receptors (5-HT₂A) .
- Docking Workflow :
- Prepare protein structures (PDB: 6OSF for mu-opioid receptor).
- Generate ligand conformers with OMEGA.
- Score binding poses using Glide XP .
Basic: How is the purity of this compound assessed post-synthesis?
Methodological Answer:
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Acceptance criteria: ≥95% purity .
- Elemental Analysis : Compare experimental C, H, N values with theoretical (e.g., C₁₀H₂₁NO₂: C 62.14%, H 10.95%, N 7.25%) .
Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound enantiomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
